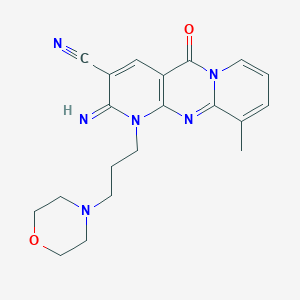

Magnesium calcium carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dolomite, AldrichCPR, is a mineral composed of calcium magnesium carbonate with the chemical formula CaMg(CO₃)₂. It is a type of limestone that is rich in magnesium and calcium, making it a valuable resource in various industrial and scientific applications. Dolomite is named after the French mineralogist Déodat Gratet de Dolomieu, who first described the mineral in the 18th century .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dolomite can be synthesized through various methods, including the mechanical ball milling method and low-temperature synthesis. The mechanical ball milling method involves controlling the solid-water ratio to synthesize dolomite-related complex carbonates . Another method involves the addition of solid-phase sodium carbonate to calcium-magnesium cation solutions at temperatures as low as 60°C, which overcomes the kinetic barriers to dolomite formation .

Industrial Production Methods

Industrial production of dolomite typically involves mining and processing dolostone, a sedimentary rock composed mainly of dolomite. The mined dolostone is crushed, screened, and washed to remove impurities. The processed dolomite is then used in various industrial applications, such as in the production of cement, glass, and ceramics .

Chemical Reactions Analysis

Types of Reactions

Dolomite undergoes various chemical reactions, including:

Oxidation: Dolomite can undergo oxidation reactions, particularly in the presence of acidic conditions.

Reduction: Reduction reactions involving dolomite are less common but can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving dolomite include hydrochloric acid, which causes dolomite to effervesce slowly, and sodium carbonate, which is used in the synthesis of dolomite at low temperatures .

Major Products Formed

The major products formed from reactions involving dolomite include calcium carbonate, magnesium carbonate, and various substituted dolomite compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dolomite has a wide range of scientific research applications, including:

Chemistry: Dolomite is used as a source of magnesium and calcium in various chemical reactions and processes.

Medicine: Dolomite is used as a dietary supplement to provide magnesium and calcium, essential minerals for bone health and metabolic functions.

Mechanism of Action

The mechanism by which dolomite exerts its effects involves the dissolution and release of calcium and magnesium ions. These ions interact with various molecular targets and pathways, such as:

Soil Amendment: In soil, dolomite neutralizes acidity by releasing calcium and magnesium ions, which react with hydrogen ions to increase soil pH.

Biological Systems: In biological systems, calcium and magnesium ions from dolomite play crucial roles in bone formation, muscle function, and enzymatic reactions.

Comparison with Similar Compounds

Dolomite is similar to other carbonate minerals such as calcite (calcium carbonate) and magnesite (magnesium carbonate). dolomite is unique due to its double carbonate structure, which includes both calcium and magnesium ions . Similar compounds include:

Calcite (CaCO₃): Composed solely of calcium carbonate, calcite is more reactive with acids compared to dolomite.

Magnesite (MgCO₃): Composed solely of magnesium carbonate, magnesite is less common than dolomite and has different industrial applications.

Norsethite (BaMg(CO₃)₂): A dolomite analogue with barium replacing calcium, norsethite has similar structural properties but different chemical behavior.

Dolomite’s unique combination of calcium and magnesium makes it a versatile and valuable compound in various scientific and industrial applications.

Properties

Molecular Formula |

C2CaMgO6 |

|---|---|

Molecular Weight |

184.40 g/mol |

IUPAC Name |

calcium;magnesium;dicarbonate |

InChI |

InChI=1S/2CH2O3.Ca.Mg/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |

InChI Key |

HHSPVTKDOHQBKF-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)

![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)

![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)

![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)